Pentitol

Description

Properties

IUPAC Name |

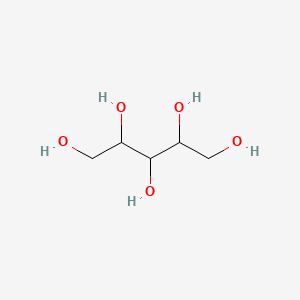

pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBKCHPVOIAQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042514 | |

| Record name | Xylitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7643-75-6, 6917-36-8, 2152-56-9, 488-82-4, 488-81-3, 87-99-0 | |

| Record name | L-Arabitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7643-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2152-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arabitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-arabinitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Arabitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | xylitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adonitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xylitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of Pentane-1,2,3,4,5-pentol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of pentane-1,2,3,4,5-pentol, commonly known as pentitols. It details their structural chemistry, physicochemical properties, relevant experimental protocols for their synthesis and analysis, and their roles in significant biological pathways.

Introduction to Pentitols

Pentane-1,2,3,4,5-pentol (C₅H₁₂O₅) is a five-carbon sugar alcohol, or pentitol. The core structure contains three chiral centers at carbons 2, 3, and 4, giving rise to a total of 2³ = 8 possible stereoisomers. These isomers can be classified into three pairs of enantiomers and two meso compounds. The most well-known of these are xylitol (B92547), ribitol (B610474) (also known as adonitol), and the enantiomeric pair D-arabitol and L-arabitol. These compounds play significant roles in various biological and industrial processes, from being key components of bacterial cell walls to their use as sugar substitutes in the food and pharmaceutical industries.

Stereoisomers of Pentane-1,2,3,4,5-pentol

The eight stereoisomers of pentane-1,2,3,4,5-pentol are distinguished by the spatial arrangement of the hydroxyl groups at the chiral centers (C2, C3, and C4). The relationship between these isomers is a critical aspect of their chemical and biological identity.

Fischer Projections and Configurations

The stereochemical configurations of the eight isomers are presented below as Fischer projections, along with their systematic names and common names where applicable.

| Configuration (C2, C3, C4) | Common Name | Fischer Projection |

| (2R, 3r, 4S) | Xylitol (meso) |  |

| (2R, 3s, 4S) | Ribitol (Adonitol) (meso) |  |

| (2R, 3S, 4R) | D-Arabitol |  |

| (2S, 3R, 4S) | L-Arabitol |  |

| (2R, 3R, 4R) | Unnamed Enantiomer A |  |

| (2S, 3S, 4S) | Unnamed Enantiomer B |  |

| (2R, 3R, 4S) | Unnamed Enantiomer C |  |

| (2S, 3S, 4R) | Unnamed Enantiomer D |  |

Note: The 'r' and 's' designations for the central carbon in the meso compounds follow Cahn-Ingold-Prelog priority rules, where the overall molecule's symmetry is considered.

The stereoisomeric relationships can be visualized as follows:

Physicochemical Properties

The stereochemistry of pentitols significantly influences their physical and chemical properties. A summary of key quantitative data for the most common isomers is presented below for comparative analysis.

| Property | Xylitol | Ribitol (Adonitol) | D-Arabitol | L-Arabitol |

| Systematic Name | (2R, 3r, 4S)-pentane-1,2,3,4,5-pentol | (2R, 3s, 4S)-pentane-1,2,3,4,5-pentol | (2R, 3S, 4R)-pentane-1,2,3,4,5-pentol | (2S, 3R, 4S)-pentane-1,2,3,4,5-pentol |

| CAS Number | 87-99-0 | 488-81-3 | 488-82-4 | 7643-75-6 |

| Molecular Formula | C₅H₁₂O₅ | C₅H₁₂O₅ | C₅H₁₂O₅ | C₅H₁₂O₅ |

| Molar Mass ( g/mol ) | 152.15 | 152.15 | 152.15 | 152.15 |

| Appearance | White crystalline solid | White crystalline powder | White crystalline powder | White powder |

| Melting Point (°C) | 92–96 | 102 | 103 | 101–104 |

| Boiling Point (°C) | 345.4 | N/A | N/A | N/A |

| Solubility in Water | 200 g/100 mL (25 °C) | 100 mg/mL | 50 mg/mL | 50 mg/mL |

| Specific Optical Rotation ([α]D) | 0° (achiral, meso) | 0° (achiral, meso) | Positive (enantiomer of L-arabitol) | -9.0 ± 2.0° (c=5 in 4% borax (B76245) solution) |

| Sweetness (vs. Sucrose) | 1.0 | N/A | 0.7 | N/A |

Note: Enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light. Therefore, D-arabitol is expected to have a specific optical rotation of +9.0 ± 2.0° under the same conditions as L-arabitol.

Experimental Protocols

This section details methodologies for the synthesis and analysis of pentitols, which are crucial for research and quality control in drug development and other scientific applications.

Synthesis of Xylitol by Catalytic Hydrogenation of D-Xylose

Xylitol is commercially produced by the catalytic hydrogenation of D-xylose, which is typically derived from the hydrolysis of xylan-rich lignocellulosic biomass.

Principle: The aldehyde group of D-xylose is reduced to a primary alcohol group, yielding xylitol.

Materials:

-

D-xylose solution (e.g., 5-10% w/v in water)

-

Raney Nickel or Ruthenium on carbon (Ru/C) catalyst

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

Procedure:

-

Preparation: A solution of D-xylose is prepared in a suitable solvent, typically water.

-

Catalyst Addition: The hydrogenation catalyst (e.g., Raney Nickel or Ru/C) is added to the xylose solution in the high-pressure reactor. The catalyst loading is typically in the range of 1-5% by weight of xylose.

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas to remove air. The reaction is then carried out under elevated hydrogen pressure (typically 20-50 bar) and temperature (100-160 °C). The reaction mixture is agitated to ensure good contact between the catalyst, xylose, and hydrogen.

-

Monitoring: The reaction progress is monitored by measuring the consumption of hydrogen or by analyzing samples for the disappearance of xylose and the appearance of xylitol using techniques like HPLC.

-

Catalyst Removal: Upon completion of the reaction, the mixture is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Purification and Crystallization: The resulting xylitol solution is purified through a series of steps, which may include ion exchange chromatography to remove ionic impurities, and activated carbon treatment to remove color. The purified solution is then concentrated by evaporation, and xylitol is crystallized. The crystals are separated by centrifugation and dried.

Analysis by Gas Chromatography (as Alditol Acetates)

Due to their low volatility, pentitols must be derivatized before analysis by gas chromatography (GC). A common method is the preparation of their alditol acetate (B1210297) derivatives.

Principle: The hydroxyl groups of the pentitols are acetylated with acetic anhydride (B1165640) to form volatile esters, which can be separated and quantified by GC.

Materials:

-

This compound sample

-

Sodium borohydride (B1222165) (NaBH₄)

-

Acetic acid

-

Acetic anhydride

-

Pyridine (B92270) or 1-methylimidazole (B24206) (catalyst)

-

Dichloromethane (or other suitable organic solvent)

-

Internal standard (e.g., myo-inositol)

-

Gas chromatograph with a flame ionization detector (FID)

Procedure:

-

Reduction (if starting from sugars): If analyzing a mixture of sugars, they are first reduced to their corresponding alditols with sodium borohydride. This step is not necessary if the sample already consists of pentitols.

-

Derivatization (Acetylation): a. The dried this compound sample (and internal standard) is placed in a reaction vial. b. Acetic anhydride and a catalyst (e.g., pyridine or 1-methylimidazole) are added. c. The vial is sealed and heated (e.g., at 100°C for 30-60 minutes) to complete the acetylation.

-

Work-up: a. The reaction is quenched by the addition of water. b. The alditol acetates are extracted into an organic solvent like dichloromethane. c. The organic layer is washed with water to remove excess reagents and then dried over an anhydrous salt (e.g., sodium sulfate).

-

GC Analysis: a. The derivatized sample is injected into the GC. b. Column: A capillary column suitable for sugar analysis (e.g., a polar phase like BPX-70) is used. c. Temperature Program: An appropriate temperature program is used to separate the different alditol acetates. For example, an initial temperature of 170°C, ramped to 230°C. d. Detection: The separated compounds are detected by FID. e. Quantification: The concentration of each this compound is determined by comparing its peak area to that of the internal standard.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of pentitols. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the isomers.

Principle: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are unique to the specific stereochemical environment of each nucleus in the molecule.

Sample Preparation:

-

Dissolve the this compound sample in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum of a this compound will show complex, overlapping signals in the 3.5-4.0 ppm region, corresponding to the methine and methylene (B1212753) protons.

-

For meso compounds like xylitol and ribitol, the chemical symmetry results in fewer signals than for the chiral isomers. For example, in ribitol, the protons on C1 and C5 are equivalent, as are the protons on C2 and C4.

-

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often necessary to assign the specific proton and carbon signals.

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum provides distinct signals for each carbon atom.

-

In meso compounds, carbons that are related by the plane of symmetry will have the same chemical shift. For instance, in ribitol, C1 and C5 are equivalent, and C2 and C4 are equivalent, resulting in only three signals in the ¹³C spectrum.

-

In contrast, the chiral arabitol isomers will show five distinct carbon signals.

Biological Pathways and Clinical Relevance

Pentitols are involved in several key metabolic pathways and have important clinical implications.

Pentose Phosphate (B84403) Pathway (PPP)

The Pentose Phosphate Pathway is a fundamental metabolic pathway that is parallel to glycolysis. It is crucial for the production of NADPH, which is essential for reductive biosynthesis and for protecting cells against oxidative stress. The PPP also produces the precursor for nucleotide biosynthesis, ribose-5-phosphate, and the precursors for pentitols.

Ribitol in Bacterial Wall Teichoic Acid (WTA) Biosynthesis

In many Gram-positive bacteria, such as Staphylococcus aureus, ribitol phosphate is a key structural component of wall teichoic acids (WTAs). These anionic polymers are crucial for cell wall integrity, ion homeostasis, and pathogenesis.

D-Arabitol as a Biomarker for Invasive Candidiasis

D-arabitol is a metabolite produced by several pathogenic Candida species. In patients with invasive candidiasis, elevated levels of D-arabitol can be detected in serum and urine, making it a valuable non-invasive biomarker for the diagnosis and monitoring of this life-threatening infection.

An In-depth Technical Guide to the Natural Sources, Distribution, and Analysis of Xylitol, Ribitol, and Arabitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, distribution, and analytical methodologies for three key pentitols: xylitol (B92547), ribitol (B610474), and arabitol. These sugar alcohols are of significant interest in various fields, including food science, microbiology, and pharmaceutical development, due to their diverse biological roles and potential applications.

Natural Sources and Distribution

Xylitol, ribitol, and arabitol are naturally occurring sugar alcohols found in a variety of organisms, from plants and fungi to bacteria. Their distribution and concentration can vary significantly depending on the species, environmental conditions, and metabolic state of the organism.

Xylitol

Xylitol is a five-carbon sugar alcohol that is widely recognized for its sweet taste and dental health benefits. It is found in various natural sources, including fruits, vegetables, and microorganisms.

Fruits and Vegetables: Xylitol is present in small quantities in many fruits and vegetables. The highest concentrations are typically found in fibrous plant materials. Some notable examples include plums, strawberries, cauliflower, and pumpkin.[1][2] Industrial production of xylitol often utilizes lignocellulosic biomass, such as birch bark and corn cobs, from which xylan (B1165943) is extracted and hydrolyzed to xylose, the precursor for xylitol synthesis.[1][3][4][5]

Microorganisms: Certain yeasts, fungi, and bacteria are capable of producing xylitol, often through the fermentation of xylose. Species of the yeast genus Candida, such as Candida tropicalis, are particularly known for their ability to produce xylitol.[2]

Ribitol

Ribitol, also known as adonitol, is a pentose (B10789219) alcohol that plays a crucial role in the structure of certain bacterial cell walls and is a component of a vital coenzyme.

Plants: Ribitol occurs naturally in some plants, with a notable example being Adonis vernalis.[6] However, its widespread quantitative distribution in common fruits and vegetables is not as extensively documented as that of xylitol.

Bacteria: Ribitol is a fundamental component of teichoic acids in the cell walls of many Gram-positive bacteria.[6][7] These polymers of ribitol phosphate (B84403) are essential for cell wall integrity and function.

Fungi and Lichens: Ribitol has been identified in various fungi and lichens. In lichens, it is produced by the algal partner and transferred to the fungal partner.

Arabitol

Arabitol, another five-carbon sugar alcohol, is commonly found in the fungal kingdom where it is involved in various metabolic processes.

Fungi, Yeasts, and Lichens: Arabitol is a significant polyol in many fungi, yeasts, and lichens.[8] It can act as a storage carbohydrate and an osmoprotectant, helping the organism to survive in high-sugar or low-water environments.[8] Various yeast species, including those from the genera Zygosaccharomyces, Pichia, and Debaryomyces, are known to produce arabitol.[9]

Other Microorganisms: Some bacteria are also capable of metabolizing and producing arabitol.

Quantitative Data on Natural Occurrences

The following tables summarize the reported concentrations of xylitol, ribitol, and arabitol in various natural sources. It is important to note that these values can vary based on factors such as the specific cultivar, ripeness, and analytical methods used.

Table 1: Xylitol Concentration in Various Natural Sources

| Natural Source | Concentration (mg/100g dry solids) |

| Plum (Prunus domestica) | 935[2] |

| Strawberry (Fragaria var.) | 362[2] |

| Cauliflower (Brassica oleracea L. var. botrytis) | 300[2] |

| Raspberry (Rubus idaeus L.) | 268[2] |

| Endive (Cichorium endivia L.) | 256[2] |

| Bilberry (Vaccinium myrtillus) | 213[2] |

| Aubergine (Solanum melongena L.) | Not specified, but present[2] |

| Pumpkin (Cucurbita pepo L.) | Present in small amounts[1][2] |

| White Mushroom (Boletus edulis Bull.) | Present in small amounts[2] |

| Spinach (Spinacia oleracea L.) | Present in small amounts[2] |

| Onion (Allium cepa L.) | Present in small amounts[2] |

| Carrot (Daucus carota L.) | Present in small amounts[2] |

| Banana (Musa sapientum L.) | Present in small amounts[2] |

Table 2: Ribitol and Arabitol Concentrations in Various Natural Sources

| Natural Source | Polyol | Concentration |

| Adonis vernalis (plant) | Ribitol | Present[6] |

| Jujube (Ziziphus jujuba Mill.) | Arabitol | Present[10] |

| Lichens (Peltigera aphthosa) | Ribitol | ~1.5% of dry weight |

| Lichens (Peltigera aphthosa) | Arabitol | ~3.15% of dry weight |

| Lichens (Parmelia sulcata) | Ribitol | Present |

| Lichens (Parmelia sulcata) | Arabitol | Present |

| Fungi (Puccinia graminis) | Ribitol | Major component in mycelium |

| Fungi (Puccinia graminis) | Arabitol | Present |

| Yeasts (Candida albicans) | Arabitol | Produced during growth |

Metabolic Pathways

The biosynthesis and metabolism of xylitol, ribitol, and arabitol are linked to central carbohydrate metabolic pathways.

Xylitol Metabolism in Microorganisms

In many microorganisms, xylitol is an intermediate in the metabolism of D-xylose, a major component of hemicellulose. The pathway typically involves the reduction of D-xylose to xylitol, followed by the oxidation of xylitol to D-xylulose, which then enters the pentose phosphate pathway.

Ribitol and Teichoic Acid Biosynthesis in Gram-Positive Bacteria

Ribitol is a key structural component of wall teichoic acids (WTA) in many Gram-positive bacteria. The biosynthesis of ribitol phosphate, the monomeric unit of these polymers, originates from the pentose phosphate pathway.

Arabitol and the Pentose Phosphate Pathway in Fungi

In many fungi, arabitol is synthesized from intermediates of the pentose phosphate pathway (PPP). D-ribulose-5-phosphate is a key precursor which can be converted to D-arabitol. This pathway is particularly active under osmotic stress conditions.

Experimental Protocols for Extraction and Quantification

The accurate quantification of xylitol, ribitol, and arabitol in various matrices requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the most commonly employed techniques.

Sample Preparation and Extraction

A general workflow for the extraction of polyols from solid and liquid samples is outlined below.

Detailed Methodologies:

-

Extraction from Plant Material:

-

Homogenization: A known weight of fresh or freeze-dried plant material is homogenized in a suitable solvent, typically 80% ethanol or deionized water, at a specific ratio (e.g., 1:10 w/v).

-

Incubation: The mixture is incubated, often with shaking or sonication, at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 15-60 minutes) to enhance extraction efficiency.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes) to pellet solid debris.

-

Supernatant Collection: The supernatant containing the extracted polyols is carefully collected. The extraction process may be repeated on the pellet to ensure complete recovery.

-

Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step using ion-exchange resins may be employed to remove interfering compounds such as organic acids and amino acids.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile, polar compounds like polyols.

-

Chromatographic System:

-

Column: A specialized carbohydrate analysis column, such as an amino-propyl or a ligand-exchange column (e.g., Aminex HPX-87 series), is typically used.

-

Mobile Phase: The mobile phase is often an isocratic mixture of acetonitrile (B52724) and water for amino-propyl columns, or deionized water for ligand-exchange columns.

-

Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is commonly used for the detection of polyols as they lack a strong UV chromophore.

-

-

Example Protocol (HPLC-RID):

-

Sample Preparation: The extracted sample is filtered through a 0.22 µm syringe filter before injection.

-

Injection: A specific volume (e.g., 10-20 µL) of the sample is injected into the HPLC system.

-

Separation: The polyols are separated on the column under isocratic conditions at a constant flow rate and temperature.

-

Detection: The eluted compounds are detected by the RID.

-

Quantification: The concentration of each polyol is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile compounds. Since polyols are non-volatile, a derivatization step is mandatory.

-

Derivatization:

-

Drying: An aliquot of the extract is dried completely under a stream of nitrogen or in a vacuum concentrator.

-

Oximation: The dried residue is treated with a solution of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) to convert the carbonyl groups of any reducing sugars to oximes, preventing the formation of multiple peaks.

-

Silylation: The sample is then treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the hydroxyl groups of the polyols into volatile trimethylsilyl (B98337) (TMS) ethers.

-

-

GC-MS System:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in split or splitless mode.

-

Temperature Program: A temperature gradient is applied to the oven to separate the derivatized compounds.

-

Mass Spectrometer: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

-

-

Example Protocol (GC-MS):

-

Derivatization: The sample extract is derivatized as described above.

-

Injection: The derivatized sample is injected into the GC-MS system.

-

Separation and Detection: The compounds are separated based on their volatility and detected by the mass spectrometer.

-

Identification: Compounds are identified by comparing their retention times and mass spectra to those of authentic standards and spectral libraries.

-

Quantification: The concentration of each polyol is determined using an internal standard and a calibration curve.

-

This technical guide provides a foundational understanding of the natural occurrence, metabolic context, and analytical methodologies for xylitol, ribitol, and arabitol. For further in-depth research and application development, it is recommended to consult the cited literature and validate the analytical methods for the specific matrix of interest.

References

- 1. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. waters.com [waters.com]

- 4. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Characterization of D-Arabitol as Newly Discovered Carbon Source of Bacillus methanolicus [frontiersin.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Publication : USDA ARS [ars.usda.gov]

An In-depth Technical Guide to Pentitol Biosynthesis Pathways in Microorganisms and Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentitols, five-carbon sugar alcohols, play crucial roles in the metabolism of a wide range of organisms, from microorganisms to plants. In microorganisms, they function as osmolytes, storage compounds, and metabolic intermediates. In plants, they are involved in stress tolerance. The biosynthetic pathways of pentitols, particularly arabitol, xylitol (B92547), and ribitol (B610474), are of significant interest for various biotechnological applications, including the production of sugar substitutes and pharmaceuticals. This technical guide provides a comprehensive overview of the core biosynthesis pathways of these pentitols in both microorganisms and plants. It includes detailed pathway diagrams, a summary of quantitative data on key enzymes, and experimental protocols for the analysis of these pathways.

Pentitol Biosynthesis in Microorganisms

Microorganisms, particularly yeasts and fungi, are well-known producers of pentitols. The biosynthesis of these sugar alcohols is intricately linked to the pentose (B10789219) phosphate (B84403) pathway (PPP), a central metabolic route for the synthesis of NADPH and pentose sugars.

Arabitol Biosynthesis

D-arabitol is synthesized from the PPP intermediate D-ribulose-5-phosphate.[1][2] The pathway involves two key enzymatic steps:

-

Dephosphorylation: D-ribulose-5-phosphate is dephosphorylated to D-ribulose.

-

Reduction: D-ribulose is then reduced to D-arabitol, a reaction catalyzed by an NAD(P)H-dependent D-arabitol dehydrogenase.[1][2]

In some microorganisms, L-arabitol can be produced from L-arabinose via reduction by an L-arabitol dehydrogenase.

Xylitol Biosynthesis

The production of xylitol in microorganisms, particularly yeasts, primarily occurs through the metabolism of D-xylose.[3][4] This pathway consists of a two-step conversion:

-

Reduction of D-xylose: D-xylose is reduced to xylitol by an NAD(P)H-dependent xylose reductase (XR).[4][5]

-

Oxidation of Xylitol: Xylitol is subsequently oxidized to D-xylulose by an NAD⁺-dependent xylitol dehydrogenase (XDH).[4][5] D-xylulose can then be phosphorylated to enter the pentose phosphate pathway.

The accumulation of xylitol is often a result of a redox imbalance between the cofactor preferences of XR (often preferring NADPH) and XDH (strictly requiring NAD⁺).[6][7]

Ribitol Biosynthesis

Ribitol is a component of teichoic acids in the cell walls of some Gram-positive bacteria and is also found in some yeasts and plants.[8] Its biosynthesis starts from the pentose phosphate pathway intermediate, D-ribulose-5-phosphate. The pathway involves the following key steps:

-

Reduction to Ribitol-5-Phosphate: D-ribulose-5-phosphate is reduced to ribitol-5-phosphate by an NADPH-dependent ribitol-5-phosphate dehydrogenase.

-

Dephosphorylation: Ribitol-5-phosphate is then dephosphorylated to ribitol.

Alternatively, ribitol can be formed by the reduction of ribose.[8]

This compound Biosynthesis in Plants

The biosynthesis of pentitols in plants is less well-characterized compared to microorganisms. However, evidence suggests that plants can synthesize and metabolize pentitols, particularly in response to abiotic stress.[9][10] The pathways are thought to be analogous to those for other polyols, such as sorbitol.

Putative Arabitol and Xylitol Biosynthesis

In plants, the synthesis of arabitol and xylitol likely originates from pentoses derived from the pentose phosphate pathway. The key enzymes are believed to be aldose reductases, which can reduce various aldose sugars to their corresponding alcohols.

-

Putative Arabitol Pathway: D-arabinose can be reduced to D-arabitol by an aldose reductase.

-

Putative Xylitol Pathway: D-xylose can be reduced to xylitol by an aldose reductase.

Ribitol Metabolism in Plants

Studies in tomato have shown that ribitol accumulates under abiotic stress conditions.[9][10] The pathway is thought to involve a sorbitol dehydrogenase (SDH)-like enzyme that can interconvert ribitol and ribulose. This suggests a potential role for ribitol in stress tolerance and as a precursor for other important molecules like riboflavin.[9]

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of this compound biosynthesis is largely determined by the kinetic properties of the key enzymes involved. The following tables summarize available quantitative data for some of the central enzymes in these pathways.

Table 1: Kinetic Parameters of Microbial Xylose Reductases (XR)

| Organism | Substrate | Coenzyme | Km (mM) | Vmax (U/mg) | Reference |

| Spathaspora arborariae | D-Xylose | NADPH | 19.1 ± 1.5 | 3.2 ± 0.1 | [11] |

| D-Xylose | NADH | 28.3 ± 3.4 | 1.2 ± 0.1 | [11] | |

| Chaetomium thermophilum | D-Xylose | NADPH | 16.4 ± 1.3 | 11.2 | [3] |

| D-Xylose | NADH | 25.6 ± 2.1 | 3.5 | [3] | |

| Pichia stipitis | D-Xylose | NADPH | 48 | 8.7 | [1] |

| D-Xylose | NADH | 90 | 2.9 | [1] |

Table 2: Kinetic Parameters of Microbial Xylitol Dehydrogenases (XDH)

| Organism | Substrate | Coenzyme | Km (mM) | Vmax (U/mg) | Reference |

| Spathaspora passalidarum | Xylitol | NAD⁺ | 11.3 ± 0.9 | 10.7 ± 0.3 | [11] |

| Meyerozyma caribbica | Xylitol | NAD⁺ | 16.1 | - | [12] |

Table 3: Kinetic Parameters of Other Key this compound Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km (mM) | Reference |

| D-Arabitol Dehydrogenase | Klebsiella aerogenes | D-Arabitol | 0.44 | [11] |

| L-Arabitol Dehydrogenase | Meyerozyma caribbica | L-Arabitol | 31.1 | [12] |

| Ribitol Dehydrogenase | Zymomonas mobilis | Ribitol | 25.1 ± 1.2 | [1] |

| Sorbitol Dehydrogenase | Arabidopsis thaliana | Ribitol | 10.5 ± 0.9 | [13] |

| Xylitol | 138 ± 12 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

General Experimental Workflow

The study of this compound biosynthesis pathways typically follows a structured workflow, from sample preparation to data analysis.

Spectrophotometric Assay for Dehydrogenases (General Protocol)

This protocol can be adapted for measuring the activity of various NAD(P)⁺-dependent dehydrogenases involved in this compound metabolism (e.g., xylose reductase, xylitol dehydrogenase, arabitol dehydrogenase, ribitol dehydrogenase). The principle is to monitor the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of NAD(P)H.

Materials:

-

Spectrophotometer with temperature control

-

Quartz or UV-transparent cuvettes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.0-9.5, depending on the enzyme)

-

Substrate solution (e.g., 1 M D-xylose, 1 M xylitol, 1 M D-arabitol, 1 M ribitol)

-

Coenzyme solution (e.g., 10 mM NAD⁺, NADH, NADP⁺, or NADPH, prepared fresh)

-

Enzyme extract or purified enzyme solution

-

Deionized water

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following in order:

-

Reaction Buffer

-

Deionized water to bring the final volume to 1 mL

-

Coenzyme solution

-

Substrate solution

-

-

Incubation: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 25°C, 30°C, or 37°C) for 3-5 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Initiate the reaction by adding a small volume of the enzyme extract or purified enzyme. Mix gently by inverting the cuvette.

-

Absorbance Measurement: Immediately start monitoring the change in absorbance at 340 nm for a period of 3-5 minutes. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds).

-

Calculation of Enzyme Activity:

-

Determine the linear rate of change in absorbance per minute (ΔA340/min).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min * Total reaction volume (mL)) / (ε * Path length (cm) * Volume of enzyme (mL)) Where ε (molar extinction coefficient) for NAD(P)H at 340 nm is 6.22 mM⁻¹cm⁻¹.

-

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

-

Quantification of Pentitols by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of pentitols in fermentation broths or plant extracts.

Materials:

-

HPLC system with a Refractive Index (RI) detector

-

Carbohydrate analysis column (e.g., Aminex HPX-87H)

-

Mobile phase (e.g., 5 mM H₂SO₄)

-

This compound standards (arabitol, xylitol, ribitol)

-

Sample filtration units (0.22 µm)

Procedure:

-

Sample Preparation:

-

Microbial cultures: Centrifuge the culture to remove cells. Filter the supernatant through a 0.22 µm filter.

-

Plant tissues: Homogenize the tissue in a suitable solvent (e.g., 80% ethanol). Centrifuge to remove debris and evaporate the solvent. Re-dissolve the extract in deionized water and filter through a 0.22 µm filter.

-

-

Standard Curve Preparation: Prepare a series of standard solutions of known concentrations for each this compound.

-

HPLC Analysis:

-

Set the column temperature (e.g., 60°C) and the flow rate of the mobile phase (e.g., 0.6 mL/min).

-

Inject the prepared standards and samples into the HPLC system.

-

Record the chromatograms and determine the retention times and peak areas for each this compound.

-

-

Quantification:

-

Generate a standard curve by plotting the peak area versus the concentration for each this compound standard.

-

Determine the concentration of each this compound in the samples by comparing their peak areas to the standard curve.

-

Conclusion

The biosynthesis of pentitols in microorganisms is a well-established field with significant potential for industrial biotechnology. The pathways are centered around the pentose phosphate pathway, and the key enzymes have been identified and characterized. In contrast, our understanding of this compound biosynthesis in plants is still emerging. Further research is needed to elucidate the specific pathways and regulatory mechanisms in plants, which could open new avenues for developing stress-tolerant crops. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working to harness the potential of these important metabolic pathways.

References

- 1. Molecular Determinants of the Cofactor Specificity of Ribitol Dehydrogenase, a Short-Chain Dehydrogenase/Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme Activity Measurement for L-Arabinitol 4-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 3. Enzyme Activity Measurement for L-Arabinitol 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 4. JPH11346797A - Method for measuring xylitol using enzymes - Google Patents [patents.google.com]

- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 6. An automated enzymatic method for measurement of D-arabinitol, a metabolite of pathogenic Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ribitol dehydrogenase. III. Kinetic studies with product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An automated enzymatic method for measurement of D-arabinitol, a metabolite of pathogenic Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Purification and properties of Klebsiella aerogenes D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification and characterization of xylitol dehydrogenase with l-arabitol dehydrogenase activity from the newly isolated pentose-fermenting yeast Meyerozyma caribbica 5XY2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polyol specificity of recombinant Arabidopsis thaliana sorbitol dehydrogenase studied by enzyme kinetics and in silico modeling - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Pentitols in Plant Osmotic Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of abiotic stresses, such as drought and high salinity, poses a significant threat to global agriculture and food security. Plants, in their sessile existence, have evolved intricate mechanisms to cope with these environmental challenges. A key strategy is the accumulation of compatible solutes, or osmolytes, which help maintain cellular turgor, protect cellular structures, and scavenge reactive oxygen species (ROS). Among these osmolytes, pentitols—five-carbon sugar alcohols such as arabitol and xylitol (B92547)—are emerging as crucial players in the plant's defense against osmotic stress. This technical guide provides an in-depth exploration of the function of pentitols in plant osmotic stress responses, detailing the underlying molecular mechanisms, experimental methodologies for their study, and quantitative data on their accumulation.

Core Functions of Pentitols in Osmotic Stress Amelioration

Pentitols, along with other polyols, are integral to a plant's ability to withstand the detrimental effects of osmotic stress. Their primary functions include:

-

Osmotic Adjustment: Under conditions of water deficit, the accumulation of pentitols in the cytoplasm lowers the cellular water potential. This facilitates water uptake from the soil and helps maintain cell turgor, which is essential for growth and physiological processes.[1]

-

ROS Scavenging: Osmotic stress leads to the overproduction of reactive oxygen species (ROS), which can cause significant damage to cellular components. Polyols, including pentitols, act as effective ROS scavengers, thereby mitigating oxidative stress and protecting cellular machinery.[1]

-

Macromolecule Protection: Pentitols can stabilize proteins and membranes by forming hydration shells around them, replacing water molecules under dehydrated conditions. This helps to preserve the structure and function of essential macromolecules.

-

Carbon Storage and Transport: In some plant species, polyols serve as a form of transportable and storable carbon, providing an energy source that can be utilized upon recovery from stress.

Quantitative Analysis of Pentitol Accumulation under Osmotic Stress

While research has extensively documented the accumulation of other osmolytes like proline and mannitol, quantitative data specifically on arabitol and xylitol in response to osmotic stress is less abundant. However, metabolomic studies are beginning to shed light on their importance. The following tables summarize available data on the changes in this compound concentrations in various plant species subjected to drought and salinity stress.

Table 1: Changes in Arabitol Concentration in Response to Osmotic Stress

| Plant Species | Stress Type | Stress Level | Tissue | Fold Change in Arabitol | Reference |

| Vicia faba L. | Osmotic (PEG) | Moderate | Leaves | Increased | [2] |

| Vicia faba L. | Osmotic (PEG) | Severe | Leaves | Increased | [2] |

Table 2: Changes in Xylitol Concentration in Response to Osmotic Stress

| Plant Species | Stress Type | Stress Level | Tissue | Fold Change in Xylitol | Reference |

| Trichoderma reesei | Genetic Modification | Overexpression of xyl1 | Culture | Increased | [3] |

Note: The presented data is based on available literature and highlights the need for more extensive quantitative studies on arabitol and xylitol accumulation under various osmotic stress conditions in a wider range of plant species.

Biosynthesis and its Regulation under Osmotic Stress

The biosynthesis of pentitols is intricately linked to the pentose (B10789219) phosphate (B84403) pathway (PPP). Xylitol is produced from D-xylose through the action of xylose reductase (XR) , while arabitol can be synthesized from either L-arabinose or D-ribulose. The key enzymes involved in these pathways are subject to regulation at both the transcriptional and post-transcriptional levels in response to osmotic stress signals.

The expression of genes encoding enzymes such as xylose reductase (xyl1) and D-xylulokinase (xyiH) has been shown to be modulated under stress conditions, leading to altered xylitol production.[3]

Signaling Pathways Regulating this compound Metabolism

Plants perceive osmotic stress through various sensors, which trigger complex downstream signaling cascades. These pathways ultimately lead to the activation of transcription factors that regulate the expression of stress-responsive genes, including those involved in this compound biosynthesis.

ABA-Dependent and ABA-Independent Signaling

The phytohormone abscisic acid (ABA) is a central regulator of abiotic stress responses.[4][5][6][7] Osmotic stress triggers an increase in ABA levels, which in turn activates a signaling cascade involving SNF1-related protein kinases 2 (SnRK2s) .[7][8] These kinases phosphorylate and activate various transcription factors, including ABA-responsive element binding factors (ABFs) , which bind to the promoters of ABA-responsive genes.[4][5][7] While the direct regulation of this compound biosynthesis genes by ABFs is an area of active research, it is plausible that this pathway plays a significant role.

In addition to the ABA-dependent pathway, plants also utilize ABA-independent signaling mechanisms to respond to osmotic stress. These pathways often involve other signaling molecules and transcription factors that contribute to the overall stress response.

Mitogen-Activated Protein Kinase (MAPK) Cascades

MAPK cascades are highly conserved signaling modules that transduce extracellular stimuli into intracellular responses.[3][9][10][11] In the context of osmotic stress, specific MAPK pathways are activated, leading to the phosphorylation and activation of downstream targets, including transcription factors that regulate stress-responsive gene expression. The precise MAPK modules and their downstream targets that specifically control this compound metabolism are still being elucidated.

Caption: Simplified signaling pathways leading to this compound accumulation under osmotic stress.

Experimental Protocols for the Study of Pentitols

Accurate quantification of pentitols and the analysis of their biosynthetic pathways are crucial for understanding their role in osmotic stress. Below are detailed methodologies for key experiments.

Induction of Osmotic Stress in Plants

A standardized method for inducing osmotic stress is essential for reproducible results.

Protocol: Osmotic Stress Treatment using Polyethylene (B3416737) Glycol (PEG)

-

Plant Material: Grow seedlings of the desired plant species under controlled conditions (e.g., hydroponics or on solid media).

-

Stress Induction: Prepare a solution of polyethylene glycol (PEG) 6000 in the growth medium to achieve the desired water potential. For example, a 15-20% (w/v) PEG solution can induce moderate to severe osmotic stress.

-

Treatment: Gently transfer the seedlings to the PEG-containing medium.

-

Duration: Expose the plants to the stress for a defined period (e.g., 24, 48, or 72 hours).

-

Sampling: Harvest plant tissues (e.g., leaves, roots) at different time points, immediately freeze them in liquid nitrogen, and store them at -80°C until further analysis.

Extraction and Quantification of Pentitols

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with a refractive index detector (HPLC-RID) are the most common and reliable methods for quantifying pentitols.

Protocol: GC-MS Analysis of Pentitols

-

Extraction:

-

Grind the frozen plant tissue to a fine powder in liquid nitrogen.

-

Extract the metabolites with a cold methanol:chloroform:water (12:5:3 v/v/v) solution.[12]

-

Centrifuge to pellet the debris and collect the supernatant.

-

-

Derivatization (Two-step):

-

Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate to convert the carbonyl groups to oximes.[13]

-

Silylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, making the compounds volatile for GC analysis.[13][14][15][16]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS).

-

Use a temperature gradient program to separate the different metabolites.

-

Identify and quantify the pentitols based on their retention times and mass spectra compared to authentic standards.

-

Caption: Workflow for the GC-MS analysis of pentitols in plant tissues.

Protocol: HPLC-RID Analysis of Pentitols

-

Extraction:

-

Homogenize the plant tissue in ultrapure water or a suitable buffer.

-

Centrifuge and filter the extract to remove particulate matter.

-

-

HPLC-RID Analysis:

-

Inject the filtered extract into an HPLC system equipped with a refractive index detector (RID).

-

Use a column suitable for sugar and polyol separation (e.g., a ligand-exchange column like Shodex SUGAR SP0810).[17]

-

The mobile phase is typically ultrapure water, and the column is maintained at an elevated temperature (e.g., 80°C) to improve separation.[17]

-

Identify and quantify arabitol and xylitol by comparing their retention times and peak areas with those of known standards.

-

Caption: Workflow for the HPLC-RID analysis of pentitols in plant tissues.

Future Perspectives and Drug Development Implications

The study of pentitols and their role in plant stress tolerance holds significant promise for both fundamental plant science and applied agricultural and pharmaceutical research. A deeper understanding of the regulatory networks controlling this compound biosynthesis could pave the way for the development of crops with enhanced resilience to drought and salinity.

For drug development professionals, the enzymes involved in this compound metabolism, such as xylose reductase, represent potential targets for the development of novel herbicides or plant growth regulators. Furthermore, the osmoprotective properties of pentitols themselves could be explored for various applications in the pharmaceutical and cosmetic industries.

References

- 1. Understanding the roles of osmolytes for acclimatizing plants to changing environment: a review of potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomics as a Tool to Investigate Abiotic Stress Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dealing with osmostress through MAP kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcription Factors Interact with ABA through Gene Expression and Signaling Pathways to Mitigate Drought and Salinity Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aba-responsive transcription factors: Topics by Science.gov [science.gov]

- 6. Transcription Factors Interact with ABA through Gene Expression and Signaling Pathways to Mitigate Drought and Salinity Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular Phosphorylation Signaling and Gene Expression in Drought Stress Responses: ABA-Dependent and ABA-Independent Regulatory Systems [mdpi.com]

- 8. Plant Osmotic Stress Signaling: MAPKKKs Meet SnRK2s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Osmotic stress activates distinct lipid and MAPK signalling pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitogen-activated protein kinases as key players in osmotic stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evolution of osmotic stress signaling via MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 13. mdpi.com [mdpi.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Pentitol Metabolism in Mammalian Tissues and Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentitols, five-carbon sugar alcohols, are integral components of cellular metabolism, participating in pathways such as the pentose (B10789219) phosphate (B84403) pathway (PPP) and the polyol pathway. Their metabolism in mammalian systems is a complex process involving a series of enzymatic reactions with significant implications for both normal physiological function and the pathophysiology of various diseases, including metabolic disorders and congenital muscular dystrophies. This technical guide provides a comprehensive overview of pentitol metabolism in mammalian tissues and cell lines, with a focus on the core metabolic pathways, key enzymatic players, and regulatory mechanisms. We present quantitative data on enzyme kinetics and metabolite production, detailed experimental protocols for the analysis of pentitols and their metabolizing enzymes, and visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, cell biology, and pharmacology.

Introduction to this compound Metabolism

Pentitols, including ribitol (B610474), D-arabitol, and xylitol (B92547), are five-carbon sugar alcohols derived from their corresponding pentoses. In mammalian cells, these molecules are not merely metabolic end-products but are active participants in a network of interconnected metabolic pathways. The metabolism of pentitols is intrinsically linked to central carbon metabolism, particularly the pentose phosphate pathway (PPP), which provides the precursor pentoses, and the polyol pathway, which is involved in the interconversion of sugars and sugar alcohols.

The study of this compound metabolism has gained significant attention due to its association with several human diseases. For instance, defects in the glycosylation of α-dystroglycan, involving ribitol-5-phosphate, are the cause of a group of congenital muscular dystrophies known as α-dystroglycanopathies[1]. Furthermore, the accumulation of pentitols has been observed in certain metabolic disorders, highlighting the importance of understanding their metabolic fate. This guide aims to provide a detailed technical overview of the current knowledge on this compound metabolism in mammalian systems.

Core Metabolic Pathways

Pentose Phosphate Pathway (PPP) and this compound Synthesis

The pentose phosphate pathway is a major route for the synthesis of pentose sugars, which serve as precursors for nucleotide biosynthesis and can be converted to pentitols. The key pentose precursors for this compound synthesis are D-ribose, D-arabinose, D-ribulose, and D-xylulose.

-

Ribitol Synthesis: D-ribose, a product of the PPP, can be reduced to ribitol. Additionally, D-ribulose can also be a precursor for ribitol formation[2].

-

Arabitol Synthesis: D-arabinose can be transported into cells and subsequently reduced to form D-arabitol[2].

Studies in human fibroblasts have shown that these cells can form arabitol from D-arabinose and ribitol from D-ribose and D-ribulose[2]. This indicates that the necessary enzymatic machinery for these conversions is present in these cells.

The Polyol Pathway and this compound Interconversion

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic route that converts glucose to fructose (B13574) via the intermediate sorbitol[3][4]. This pathway is particularly active under hyperglycemic conditions and in tissues where glucose uptake is insulin-independent[3][5]. The enzymes of the polyol pathway, aldose reductase (AR) and sorbitol dehydrogenase (SORD), exhibit broad substrate specificity and can also metabolize pentitols.

-

Aldose Reductase (AR), an Aldo-Keto Reductase (AKR1B1): This enzyme catalyzes the NADPH-dependent reduction of aldehydes to their corresponding alcohols. In the context of this compound metabolism, AR can reduce pentoses to their respective pentitols. For example, it is involved in the reduction of ribose to ribitol[2].

-

Sorbitol Dehydrogenase (SORD): This enzyme catalyzes the NAD+-dependent oxidation of sorbitol to fructose. SORD can also oxidize other polyols, including xylitol and ribitol, to their corresponding ketoses[6].

Xylitol Metabolism

Xylitol metabolism in mammals primarily occurs in the liver and is more active compared to that of arabitol and ribitol[7][8]. Absorbed xylitol is metabolized via the glucuronic acid-xylulose cycle, which is a shunt of the pentose phosphate pathway[7][9]. The initial step is the oxidation of xylitol to D-xylulose, a reaction that can be catalyzed by sorbitol dehydrogenase[6]. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the non-oxidative branch of the pentose phosphate pathway[10].

Key Enzymes in this compound Metabolism

The metabolism of pentitols is orchestrated by a group of enzymes, primarily belonging to the aldo-keto reductase and short-chain dehydrogenase/reductase superfamilies.

Aldo-Keto Reductases (AKRs)

The AKR superfamily comprises a large number of enzymes that catalyze the reduction of a wide range of carbonyl compounds[11]. AKR1B1 (aldose reductase) is a key member of this family and plays a crucial role in the polyol pathway and, by extension, in this compound metabolism[4]. It is responsible for the reduction of glucose to sorbitol and can also reduce pentoses to pentitols.

Sorbitol Dehydrogenase (SORD)

SORD is the second enzyme of the polyol pathway and is responsible for the oxidation of sorbitol to fructose[12]. It exhibits activity towards other polyols, including xylitol and ribitol, playing a role in their interconversion with their corresponding ketoses[6].

Quantitative Data on this compound Metabolism

Quantitative analysis of this compound metabolism provides crucial insights into the rates of synthesis and degradation, as well as the kinetic properties of the involved enzymes.

Table 1: this compound Production in Human Fibroblasts

| Precursor (20 mM) | This compound Formed | Production Rate (nmol/4 days/mg protein) | Reference |

| D-Arabinose | Arabitol | 17 ± 4 | [2][5] |

| D-Ribose | Ribitol | 70 ± 15 | [2][5] |

| D-Ribulose (5 mM) | Ribitol | 13 | [2] |

Table 2: Polyol Dehydrogenase Activity in Human Erythrocytes

| Substrate | Enzyme Activity (pmol NADH/min/µL erythrocytes) | Reference |

| Sorbitol | 1.3 - 6.1 | [2] |

| Xylitol | 1.3 - 6.1 | [2] |

| D-Arabitol | No evidence of degradation | [2] |

| L-Arabitol | No evidence of degradation | [2] |

| Ribitol | No evidence of degradation | [2] |

Table 3: Kinetic Parameters of Sorbitol Dehydrogenase (SORD)

| Substrate | Enzyme Source | Km (mM) | Reference |

| D-Sorbitol | Not specified | 3.4 | [13] |

| NAD+ | Not specified | 0.13 | [13] |

| Xylitol | Not specified | - | [13] |

Note: Specific Vmax values were not provided in the searched literature.

Regulation of this compound Metabolism

The metabolic pathways involved in this compound synthesis and degradation are tightly regulated by cellular signaling pathways and the metabolic state of the cell.

Regulation by Substrate Availability and Hyperglycemia

The activity of the polyol pathway, and consequently the metabolism of pentitols, is significantly influenced by the intracellular concentration of glucose. Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway can lead to the accumulation of sorbitol and potentially affect the metabolism of other polyols, including pentitols[14][15].

Regulation by Insulin (B600854) Signaling

Insulin signaling plays a central role in regulating glucose and lipid metabolism[12][16][17]. While the direct regulation of this compound metabolizing enzymes by insulin has not been extensively studied, insulin's control over glucose uptake and flux through glycolysis and the PPP indirectly influences the availability of precursors for this compound synthesis.

Regulation by Oxidative Stress

Oxidative stress can modulate the activity of metabolic pathways, including the pentose phosphate pathway[18][19][20]. The PPP is a major source of NADPH, which is essential for the regeneration of the antioxidant glutathione. Alterations in the redox state of the cell can therefore impact the flux through the PPP and the availability of pentose precursors for this compound synthesis.

This compound Metabolism in Different Tissues and Cell Lines

The metabolism of pentitols can vary significantly between different mammalian tissues and cell lines, reflecting their specialized metabolic functions.

Fibroblasts and Erythrocytes

As detailed in the quantitative data section, human fibroblasts are capable of synthesizing arabitol and ribitol from their precursor pentoses[2]. However, both fibroblasts and erythrocytes show no evidence of arabitol and ribitol degradation, suggesting that in these cell types, these pentitols are metabolic end-products[2][19].

Liver

The liver is the primary site of xylitol metabolism[8]. Primary hepatocytes and hepatocyte cell lines are therefore crucial models for studying the enzymatic pathways involved in xylitol conversion and its integration with central carbon metabolism[21][22].

Kidney

The polyol pathway is active in renal proximal tubule cells, where it can be activated by high glucose levels[2][7]. This suggests that the kidney may also be involved in the metabolism of pentitols that are substrates for the polyol pathway enzymes.

Neuronal Tissues

The accumulation of pentitols, such as in sorbitol dehydrogenase deficiency, can lead to neurotoxicity[6]. Studies on primary neurons and astrocytes are essential to elucidate the mechanisms of this compound-induced neuronal damage and the specific metabolic alterations that occur in these cells[8][23][24][25][26]. While direct acute neurotoxic effects of D-arabitol and ribitol on cortical rat neurons were not observed, it is speculated that they may have secondary effects on brain dysfunction[27].

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

This protocol describes the analysis of pentitols in mammalian cell culture samples.

1. Sample Preparation:

- Quench metabolism by rapidly washing cell monolayers with ice-cold phosphate-buffered saline (PBS).

- Extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

- Scrape the cells and collect the cell lysate.

- Centrifuge to pellet cell debris and collect the supernatant.

2. Derivatization:

- Dry the metabolite extract under a stream of nitrogen.

- To enhance volatility for GC analysis, derivatize the samples. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or acetylation.

- Incubate the samples at a specific temperature (e.g., 70°C for 1 hour) to ensure complete derivatization.

3. GC-MS Analysis:

- Gas Chromatograph (GC) Column: Use a capillary column suitable for sugar analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

- Temperature Program: Start with an initial oven temperature of around 100-140°C, hold for a few minutes, then ramp up to a final temperature of 280-300°C.

- Mass Spectrometer (MS): Operate in electron ionization (EI) mode. Collect data in full scan mode to identify unknown peaks and in selected ion monitoring (SIM) mode for targeted quantification of specific pentitols.

4. Data Analysis:

- Identify pentitols based on their retention times and mass spectra compared to authentic standards.

- Quantify the abundance of each this compound by integrating the peak area of a characteristic ion and normalizing it to an internal standard and cell number or protein content.

Fluorometric Assay for NAD(P)H-Dependent Dehydrogenase Activity

This protocol measures the activity of enzymes like sorbitol dehydrogenase that produce NADH or NADPH.

1. Reagent Preparation:

- Assay Buffer: Prepare a buffer with a pH suitable for the enzyme of interest (e.g., 100 mM Tris-HCl, pH 9.0 for SORD).

- Substrate Solution: Prepare a stock solution of the this compound substrate (e.g., 1.5 M xylitol) in the assay buffer.

- Cofactor Solution: Prepare a fresh solution of NAD+ or NADP+ (e.g., 4.0 mM NAD+).

- Enzyme Preparation: Prepare a cell lysate or a purified enzyme solution.

2. Assay Procedure:

- In a 96-well microplate or a cuvette, add the assay buffer, cofactor solution, and enzyme preparation.

- Initiate the reaction by adding the substrate solution.

- Monitor the increase in fluorescence of NADH (excitation ~340 nm, emission ~460 nm) or NADPH over time using a fluorometer[1].

3. Data Analysis:

- Calculate the initial rate of the reaction from the linear portion of the fluorescence versus time plot.

- Determine the enzyme activity in units (e.g., µmol of NADH produced per minute) and normalize to the amount of protein in the sample.

Visualizations of Pathways and Workflows

Diagram 1: Overview of this compound Metabolism

Caption: Overview of key pathways in mammalian this compound metabolism.

Diagram 2: Experimental Workflow for GC-MS Analysis of Pentitols

Caption: Workflow for the analysis of pentitols using GC-MS.

Diagram 3: Signaling Regulation of this compound Metabolism

Caption: Regulatory inputs influencing this compound metabolism.

Conclusion

The metabolism of pentitols in mammalian tissues and cell lines is a multifaceted process with significant implications for cellular physiology and disease. The interplay between the pentose phosphate pathway and the polyol pathway governs the synthesis and interconversion of these five-carbon sugar alcohols. While xylitol appears to be actively metabolized, particularly in the liver, arabitol and ribitol are largely considered metabolic end-products in many cell types. The regulation of this compound metabolism is complex, involving substrate availability, hormonal signals like insulin, and the cellular redox state.

Further research is needed to fully elucidate the kinetic properties of all the enzymes involved in this compound metabolism, particularly in a wider range of mammalian tissues. Detailed metabolic flux analysis will be crucial to understand the dynamic regulation of these pathways in response to various physiological and pathological stimuli. The development of more specific and sensitive analytical methods will also be vital for advancing our understanding of the role of pentitols in health and disease. This technical guide provides a solid foundation for researchers and clinicians to build upon in their exploration of this important area of metabolism.

References

- 1. A fluorimetric method for red blood cell sorbitol dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 4. AKR1B1 - Wikipedia [en.wikipedia.org]

- 5. Evaluation of this compound metabolism in mammalian tissues provides new insight into disorders of human sugar metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved fluorometric enzymatic sorbitol assay in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Metabolic Interplay between Astrocytes and Neurons Regulates Endocannabinoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. The Aldo-Keto Reductases (AKRs): Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inositols in Insulin Signaling and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Frontiers | Aldo-Keto Reductases 1B in Endocrinology and Metabolism [frontiersin.org]

- 15. Insulin signalling and the regulation of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. uniprot.org [uniprot.org]

- 18. researchgate.net [researchgate.net]

- 19. Sweet but Bitter: Focus on Fructose Impact on Brain Function in Rodent Models | MDPI [mdpi.com]

- 20. Primary Cultures of Astrocytes and Neurons as Model Systems to Study the Metabolism and Metabolite Export from Brain Cells | Springer Nature Experiments [experiments.springernature.com]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | Energy Dynamics in the Brain: Contributions of Astrocytes to Metabolism and pH Homeostasis [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Influence of D-arabitol and ribitol on neuronal network activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. restek.com [restek.com]

- 26. cabidigitallibrary.org [cabidigitallibrary.org]

- 27. Methylene blue - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Enzymatic Reactions of the Pentose Phosphate Pathway

For Researchers, Scientists, and Drug Development Professionals

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP), also known as the phosphogluconate pathway or hexose (B10828440) monophosphate shunt, is a crucial metabolic pathway that operates in parallel with glycolysis.[1] Unlike glycolysis, its primary role is not catabolic but anabolic, serving two major functions: the generation of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) for reductive biosynthesis and protection against oxidative stress, and the production of pentose sugars, most notably ribose 5-phosphate (R5P), a key precursor for nucleotide and nucleic acid synthesis.[1] The pathway is divided into two distinct phases: an irreversible oxidative phase and a reversible non-oxidative phase.[1]

The Oxidative Phase: Generation of NADPH

The oxidative phase of the PPP is the primary site of NADPH production. This phase consists of three irreversible enzymatic reactions that convert glucose 6-phosphate (G6P) into ribulose 5-phosphate, yielding two molecules of NADPH and releasing one molecule of carbon dioxide.

Enzymatic Reactions of the Oxidative Phase:

-

Glucose-6-Phosphate Dehydrogenase (G6PD): This is the rate-limiting and first committed step of the PPP. G6PD catalyzes the oxidation of glucose 6-phosphate to 6-phosphoglucono-δ-lactone. This reaction reduces NADP+ to NADPH.[1] The activity of G6PD is a critical point of regulation for the entire pathway. It is allosterically stimulated by its substrate NADP+ and strongly inhibited by its product, NADPH.[1] The cellular ratio of NADPH to NADP+ is the primary determinant of flux through this step.[1]

-

6-Phosphogluconolactonase (6PGL): The lactone produced by G6PD is unstable and is hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase. This reaction proceeds to open the ring structure.

-

6-Phosphogluconate Dehydrogenase (6PGDH): This enzyme catalyzes the final step of the oxidative phase: the oxidative decarboxylation of 6-phosphogluconate to yield ribulose 5-phosphate. This reaction generates a second molecule of NADPH and releases a molecule of CO2.[1]

The Non-Oxidative Phase: Interconversion of Sugars

The non-oxidative phase consists of a series of reversible reactions that interconvert pentose phosphates into intermediates of the glycolytic pathway (fructose 6-phosphate and glyceraldehyde 3-phosphate). This phase provides a crucial link between the PPP and glycolysis, allowing the cell to adapt to varying metabolic needs for pentoses, NADPH, and ATP. The key enzymes in this phase are transketolase and transaldolase.

Enzymatic Reactions of the Non-Oxidative Phase:

-

Ribulose 5-Phosphate Isomerase and Epimerase: The ribulose 5-phosphate produced in the oxidative phase is the substrate for two different enzymes. Ribose 5-phosphate isomerase converts it to ribose 5-phosphate (R5P), the precursor for nucleotide synthesis. Ribulose 5-phosphate 3-epimerase converts it to xylulose 5-phosphate (Xu5P).

-

Transketolase (TKT): This enzyme, which requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor, catalyzes the transfer of a two-carbon unit from a ketose to an aldose.[2] It has two key reactions in the pathway:

-